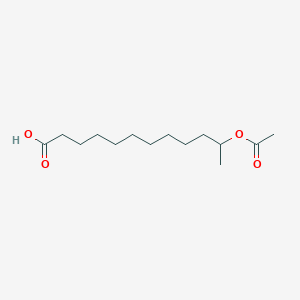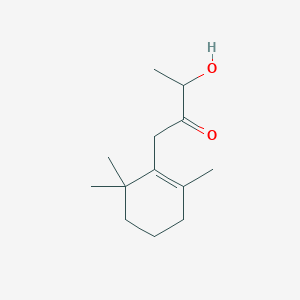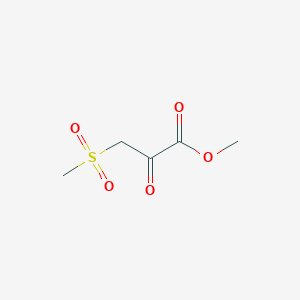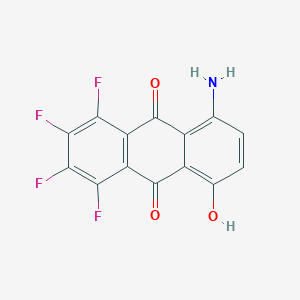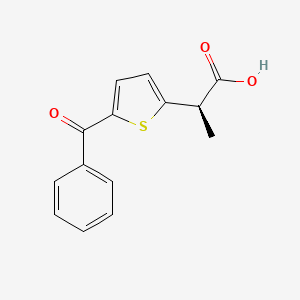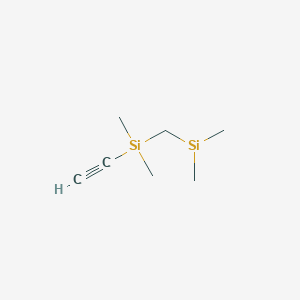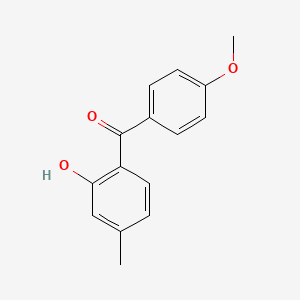
1-Chloroethyl propan-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroethyl propan-2-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a chloroethyl group and a propan-2-ylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloroethyl propan-2-ylcarbamate typically involves the reaction of 1-chloroethanol with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-Chloroethanol+Isopropyl isocyanate→1-Chloroethyl propan-2-ylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
1-Chloroethyl propan-2-ylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation.
Major Products Formed
Substitution Reactions: Various substituted carbamates are formed depending on the nucleophile used.
Hydrolysis: The major products are isopropylamine and 1-chloroethanol.
Oxidation: Oxidized derivatives of the original compound are formed, which can vary based on the specific oxidizing agent and conditions used.
科学研究应用
1-Chloroethyl propan-2-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of 1-Chloroethyl propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. This inhibition can result in various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the chloroethyl group.
Methyl carbamate: Another related compound with a simpler structure.
Isopropyl carbamate: Similar to 1-Chloroethyl propan-2-ylcarbamate but without the chloroethyl group.
Uniqueness
This compound is unique due to the presence of both the chloroethyl and propan-2-ylcarbamate groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications, from chemical synthesis to biological research.
属性
CAS 编号 |
105965-77-3 |
|---|---|
分子式 |
C6H12ClNO2 |
分子量 |
165.62 g/mol |
IUPAC 名称 |
1-chloroethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C6H12ClNO2/c1-4(2)8-6(9)10-5(3)7/h4-5H,1-3H3,(H,8,9) |
InChI 键 |
AIDAPNHQSIQIMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)OC(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


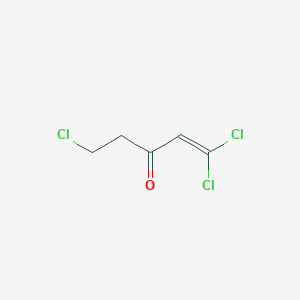

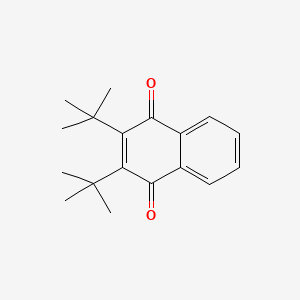
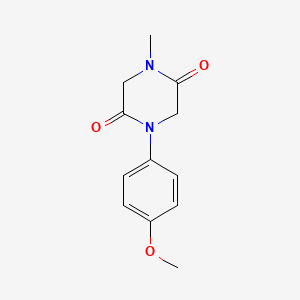
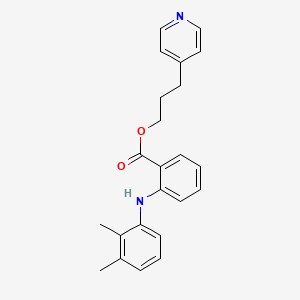

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)
